3-Acetyl-1-methylpyrrole is a heterocyclic organic compound with the formula C7H9NO. It can be synthesized through various methods, including the reaction of 1-methylpyrrole-3-carbaldehyde with acetic anhydride []. The characterization of the synthesized compound can be achieved using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
While the specific scientific research applications of 3-Acetyl-1-methylpyrrole are not extensively documented, its structural features suggest potential avenues for exploration:
3-Acetyl-1-methylpyrrole is an organic compound with the molecular formula C₇H₉NO. It features a pyrrole ring substituted with an acetyl group at the third position and a methyl group at the first position. This compound is notable for its unique structure, which contributes to its reactivity and biological activity. The presence of both an acetyl and a methyl group allows for diverse chemical interactions, making it a valuable compound in synthetic organic chemistry.
Research indicates that 3-acetyl-1-methylpyrrole exhibits various biological activities. It has been studied for its potential as an activating agent in synthesizing methyl ketones, which are important in pharmaceuticals and agrochemicals. Additionally, compounds related to 1-methylpyrrole have shown antimicrobial properties, suggesting that 3-acetyl-1-methylpyrrole may also possess similar bioactive characteristics .
Several methods have been developed for synthesizing 3-acetyl-1-methylpyrrole:
3-Acetyl-1-methylpyrrole finds applications in various fields:
Interaction studies involving 3-acetyl-1-methylpyrrole often focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its mechanism of action in biological systems and its potential interactions with other chemical entities. Understanding these interactions is crucial for developing new applications in medicinal chemistry and material science.
Several compounds share structural similarities with 3-acetyl-1-methylpyrrole. These include:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-Acetyl-1-methylpyrrole | Acetyl group at the second position | Different reactivity due to substitution position |
| 1-Methylpyrrole | Methyl group at the first position | Lacks acetyl functionality; simpler structure |
| 4-Acetyl-1-methylpyrrole | Acetyl group at the fourth position | Different steric hindrance affecting reactivity |
| Pyrrole | Basic five-membered ring structure | No substituents; serves as a parent compound |
The uniqueness of 3-acetyl-1-methylpyrrole lies in its specific substitution pattern, which enhances its reactivity compared to similar compounds. This distinctive arrangement allows it to participate in a wider range of
The thermodynamic characterization of 3-acetyl-1-methylpyrrole has been extensively studied through experimental calorimetric methods and high-level computational approaches [3] [5]. These investigations provide comprehensive thermodynamic data essential for understanding the energetic properties and stability of this heterocyclic compound.
Experimental determination of the standard molar enthalpy of formation for 3-acetyl-1-methylpyrrole has been accomplished through static bomb combustion calorimetry combined with high-temperature Calvet microcalorimetry [3] [5]. The standard molar enthalpy of combustion was measured under standard conditions (pressure of 0.1 megapascals) in oxygen atmosphere [5] [30].
The standard molar enthalpy of vaporization at 298.15 Kelvin was determined using high-temperature Calvet microcalorimetry, providing the necessary data to calculate gas-phase enthalpies of formation from condensed-phase values [3] [5]. These experimental measurements were complemented by theoretical calculations using high-level ab initio molecular orbital calculations at the G3(MP2)//B3LYP computational level [5] [18].
The combustion calorimetry experiments for 3-acetyl-1-methylpyrrole yielded precise measurements of the standard massic energy of combustion, with values showing excellent reproducibility across multiple experimental runs [29]. The derived thermodynamic parameters demonstrate the compound's energetic characteristics and provide fundamental data for thermochemical calculations [28] [30].
Comprehensive comparative studies between 2-acetyl-1-methylpyrrole and 3-acetyl-1-methylpyrrole reveal significant differences in their thermodynamic stability [3] [5] [18]. Experimental results obtained from static bomb combustion calorimetry and theoretical calculations using G3(MP2)//B3LYP methods consistently demonstrate that the 2-acetyl-1-methylpyrrole isomer is thermodynamically more stable than the 3-isomer [18] [19] [21].
The computational analysis at the G3(MP2)//B3LYP level shows excellent agreement with experimental data, confirming the relative stability order of these positional isomers [18] [20]. The stability difference arises from electronic and structural factors related to the position of the acetyl substituent on the pyrrole ring [21] [22]. This thermodynamic preference for the 2-acetyl isomer is consistent with general trends observed in acetylated heterocyclic systems [18] [21].
Bond dissociation enthalpies, gas-phase basicities, proton and electron affinities, and adiabatic ionization enthalpies have been calculated for both isomers, providing detailed insight into their comparative energetic properties [5] [18] [21]. These comprehensive thermodynamic analyses establish a clear energetic hierarchy between the two acetyl-methylpyrrole isomers [19] [20].
The spectroscopic characterization of 3-acetyl-1-methylpyrrole encompasses multiple analytical techniques that provide detailed structural information about this heterocyclic compound [4] [6]. These spectroscopic methods offer complementary data for molecular identification and structural elucidation.
The proton Nuclear Magnetic Resonance spectrum of 3-acetyl-1-methylpyrrole exhibits distinct chemical shift patterns characteristic of the substituted pyrrole ring system [6]. Measurements conducted at 89.56 megahertz and 399.65 megahertz in deuterated chloroform solvent reveal multiple distinct proton environments [6].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Acetyl methyl | 2.350-2.356 | Singlet | 3H |
| N-methyl | 3.653-3.662 | Singlet | 3H |
| Pyrrole H-2 | 6.548-6.579 | Multiplet | 1H |
| Pyrrole H-4,5 | 7.206-7.247 | Multiplet | 2H |
The acetyl methyl protons appear as a sharp singlet at approximately 2.35 parts per million, consistent with their isolation from coupling interactions [6]. The nitrogen-bound methyl group resonates at 3.66 parts per million, reflecting the deshielding effect of the nitrogen atom [6]. The aromatic protons of the pyrrole ring system exhibit characteristic chemical shifts in the 6.5-7.3 parts per million region, with distinct patterns reflecting their electronic environments [6] [8].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural information, with chemical shifts spanning the typical range for heterocyclic compounds containing carbonyl functionality [8] [9]. The carbonyl carbon of the acetyl group appears in the characteristic downfield region around 190-210 parts per million, while the pyrrole ring carbons exhibit chemical shifts consistent with aromatic heterocyclic systems [32] [35] [36].
The infrared spectrum of 3-acetyl-1-methylpyrrole displays characteristic absorption bands that provide fingerprint identification of functional groups present in the molecule [13] [15]. The carbonyl stretching vibration of the acetyl group appears as a strong absorption band in the 1650-1700 wavenumber region, typical for ketone functionality attached to aromatic systems [13] [15].
Carbon-hydrogen stretching vibrations appear in the 2800-3100 wavenumber region, with distinct patterns for aromatic and aliphatic carbon-hydrogen bonds [15] [17]. The pyrrole ring exhibits characteristic aromatic carbon-carbon stretching and carbon-hydrogen bending vibrations in the fingerprint region below 1500 wavenumbers [13] [15].
Mass spectrometric analysis reveals the molecular ion peak at mass-to-charge ratio 123, corresponding to the molecular weight of 3-acetyl-1-methylpyrrole [4] [6]. The fragmentation pattern shows characteristic loss of the acetyl group (mass 43) and methyl group (mass 15), producing fragment ions at mass-to-charge ratios 80 and 108, respectively [4] [6]. Additional fragmentation produces smaller ions including masses 53, 39, and other characteristic pyrrole-derived fragments [6].
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